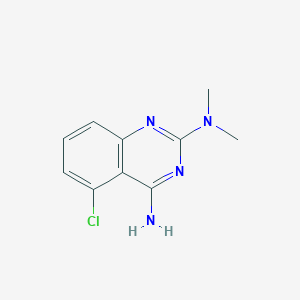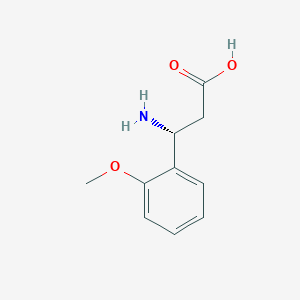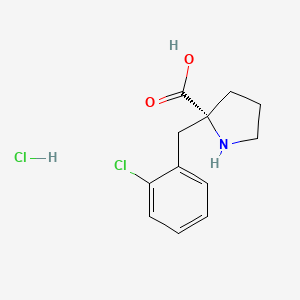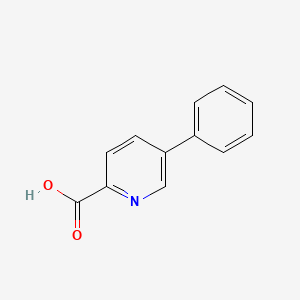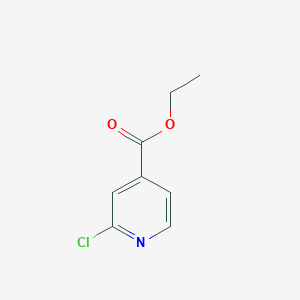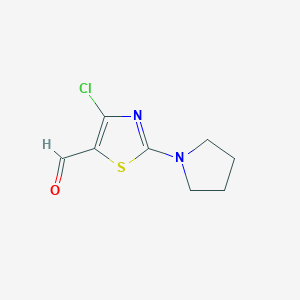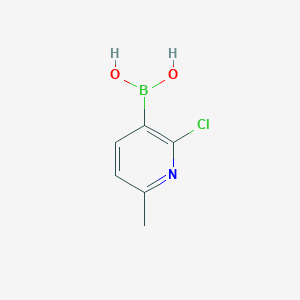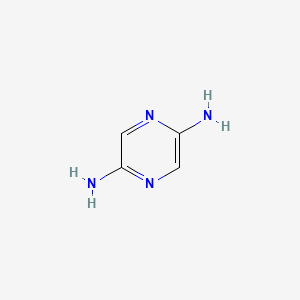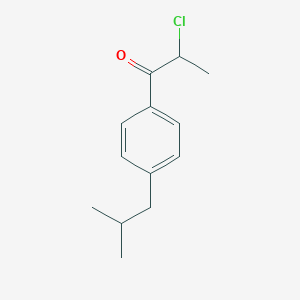
1-(4-异丁基苯基)-2-氯丙-1-酮
描述
2-Chloro-1-(4-isobutylphenyl)propan-1-one is an organic compound with the molecular formula C13H17ClO. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
科学研究应用
2-Chloro-1-(4-isobutylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in the synthesis of bioactive molecules.
Medicine: Key intermediate in the production of NSAIDs like ibuprofen, which are widely used for their anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-isobutylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1-(4-isobutylphenyl)propan-1-one using thionyl chloride or phosphorus pentachloride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(4-isobutylphenyl)propan-1-one often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Chloro-1-(4-isobutylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The compound can be reduced to form 1-(4-isobutylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 1-(4-isobutylphenyl)propan-1-ol.
Reduction: 1-(4-isobutylphenyl)propan-1-ol.
Oxidation: 2-(4-isobutylphenyl)propanoic acid (ibuprofen).
作用机制
The mechanism of action of 2-Chloro-1-(4-isobutylphenyl)propan-1-one primarily involves its role as an intermediate in the synthesis of ibuprofen. During this process, the compound undergoes various chemical transformations, ultimately leading to the formation of ibuprofen, which inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
相似化合物的比较
Similar Compounds
1-(4-Isobutylphenyl)propan-1-one: A precursor in the synthesis of 2-Chloro-1-(4-isobutylphenyl)propan-1-one.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): The final product in the synthesis pathway involving 2-Chloro-1-(4-isobutylphenyl)propan-1-one.
Uniqueness
2-Chloro-1-(4-isobutylphenyl)propan-1-one is unique due to its specific role as an intermediate in the synthesis of ibuprofen. Its chemical structure allows for selective reactions that are crucial for the efficient production of ibuprofen, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSMBINQBEFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379471 | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80336-66-9 | |
| Record name | 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80336-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


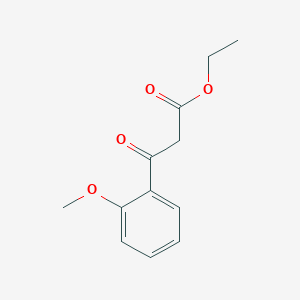
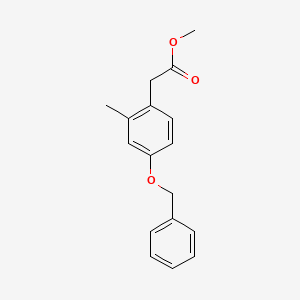

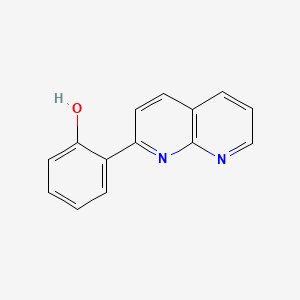
![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
